(R)-1-benzylpyrrolidine-3-carboxylic acid
Overview
Description
The compound would be described based on its molecular structure, which includes the arrangement of atoms and their bonds. The IUPAC name, molecular formula, and molecular weight are also part of the description.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are used to determine the molecular structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, polarity, acidity or basicity (pKa), reactivity, and stability.Scientific Research Applications
Synthesis and Properties
- (R)-1-benzylpyrrolidine-3-carboxylic acid is a key chiral building block in the synthesis of biologically active compounds. An efficient synthesis process using a stereospecific and regioselective chlorination of an aziridinium ion intermediate was developed, achieving an 84% overall yield from (R)-styrene oxide. This process was demonstrated at a pilot scale with 17 kg output (Ohigashi, Kikuchi, & Goto, 2010).
Asymmetric Synthesis
- Efficient asymmetric syntheses of the enantiomers of a potent member of the quinolonecarboxylic acid class of antibacterial agents have been developed. The S-(+) enantiomer showed significantly better in vivo activity against Pseudomonas aeruginosa compared to the racemic material (Rosen et al., 1988).
Antimicrobial Activity
- Novel pyrrolidine derivatives synthesized using microwave assistance showed antimicrobial activity. Among these, 1-acetyl-2-benzylpyrrolidine-2-carboxamide was identified as the most potent product (Sreekanth & Jha, 2020).
Catalytic Applications
- Chiral Mn-aminopyridine complexes were shown to catalyze benzylic C−H oxidation of arylalkanes with hydrogen peroxide, affording enantiomerically enriched arylalkanols and ketones. Optically pure N-Boc-(L)-proline, in combination with a specific complex, achieved high enantioselectivity (Talsi, Samsonenko, Ottenbacher, & Bryliakov, 2017).
Selective Ligand Synthesis
- The synthesis of 1-benzyl derivative of a specific pyrrolidine dicarboxylic acid starting from cis-4-hydroxy-D-proline was achieved. This compound displayed good selectivity at metabotropic glutamate receptors, especially mGluR6, making it a useful pharmacological research tool (Tueckmantel, Kozikowski, Wang, Pshenichkin, & Wroblewski, 1997).
Safety And Hazards
The compound’s safety profile would be assessed based on its toxicity, flammability, environmental impact, and handling precautions.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.
Please note that the availability of this information depends on the extent of research done on the specific compound. For a detailed analysis of “®-1-benzylpyrrolidine-3-carboxylic acid”, more specialized resources or databases may be needed. It’s also important to note that performing these analyses requires specialized knowledge and laboratory equipment. If you’re working in a research setting, I’d recommend consulting with experienced chemists or researchers.
properties
IUPAC Name |
(3R)-1-benzylpyrrolidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRDUQNUBMAYDS-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1C(=O)O)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363854 | |
Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-Benzyl-pyrrolidine-3-carboxylic acid | |
CAS RN |
216311-57-8 | |
Record name | (3R)-1-Benzylpyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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